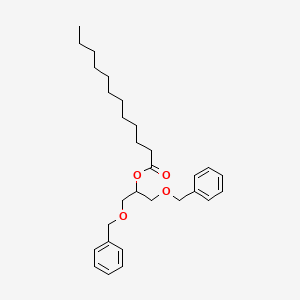

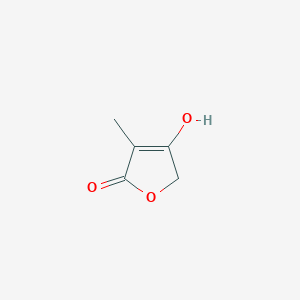

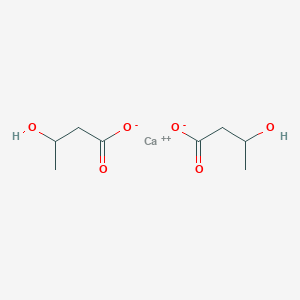

![molecular formula C46H36N2 B3029143 1,4-Bis[(E)-4-(diphenylamino)styryl]benzene CAS No. 55035-42-2](/img/structure/B3029143.png)

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene

Vue d'ensemble

Description

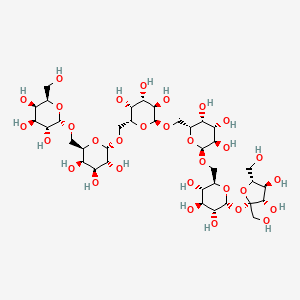

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene, also known as DSA-Ph, is a chemical compound with the molecular formula C46H36N2 . It has a molecular weight of 616.8 g/mol . The compound is also known by other names such as 358374-59-1, 55035-42-2, and 1,4-bis(4-diphenylaminostyryl)benzene .

Molecular Structure Analysis

The molecular structure of 1,4-Bis[(E)-4-(diphenylamino)styryl]benzene consists of two diphenylamino groups attached to a styryl group, which is further connected to a benzene ring . The compound’s IUPAC name is N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline .Chemical Reactions Analysis

In a study, it was found that the excited organic photocatalyst 1,4-bis(diphenylamino)benzene plays a vital role as a one-electron injector . This suggests that the compound may be involved in photoredox-catalytic systems.Physical And Chemical Properties Analysis

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene is a solid at 20°C . It has a melting point range of 228.0 to 232.0°C . The compound exhibits maximum absorption wavelengths between 408.0 and 414.0 nm in toluene .Applications De Recherche Scientifique

Luminescent Polymer Fibers for Light Amplification and Lasing

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene has been utilized in the fabrication of step index polymer optical fibers. These fibers incorporate fluorescent stilbenoid compounds for lasing and amplification applications in the blue-green regions of the spectrum. The compound exhibits high quantum yields and large Stokes shifts, making it suitable for applications requiring amplified spontaneous emission and significant spectral narrowing (Kobayashi, Blau, Tillmann, & Härhold, 2001).

Charged States in Diphenylamino Endcapped Thiophenes

This compound is investigated in the context of diphenylamino-endcapped thiophene compounds. It is part of a study involving in situ ESR/UV–vis–NIR and NMR spectroelectrochemistry, providing insights into the charged states of these materials. The research finds relevance in the field of organic electronics, particularly in understanding the electronic properties of materials used in organic semiconductors (Rapta et al., 2013).

Intervalence Transitions in Mixed-Valence Monocations

The compound has been used in studies exploring intervalence charge-transfer (IVCT) in mixed-valence monocations. This research is significant in the field of materials science, particularly in understanding the electronic interactions within mixed-valence systems, which are crucial for the development of advanced materials with specific electronic properties (Barlow et al., 2005).

Thermodynamic Study for Solar Cell Development

In solar cell research, a thermodynamic study of this compound, along with other materials, has been conducted. This includes the measurement of heat capacities, melting temperatures, and enthalpies of fusion. Such studies are crucial for the development of efficient and stable materials for solar cell applications (Mentado-Morales et al., 2022).

Propriétés

IUPAC Name |

N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H/b27-25+,28-26+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFSYSWBTGIEQE-NBHCHVEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis[(E)-4-(diphenylamino)styryl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

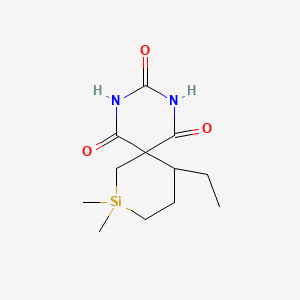

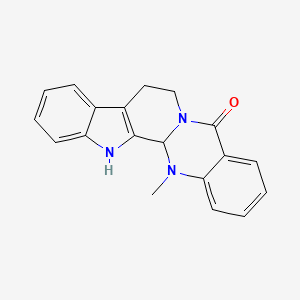

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)